Aqueous Solubility Enhancement: BCP Core Delivers ≥50-Fold Improvement Over para-Phenyl Bioisostere
The replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improves aqueous solubility by at least 50-fold across multiple matched molecular pairs, as demonstrated by Auberson et al. [1]. This class-level evidence applies directly to the target compound's BCP core. In contrast, the bicyclo[2.2.2]octane-1,4-diyl (BCO) bioisostere improves solubility by only 2- to 3-fold, and the cubane-1,4-diyl group by approximately 10-fold. For drug-candidate pairs, BCP analogues showed 20- to 40-fold higher water solubility relative to their para-phenyl parents. The target compound, bearing a BCP-carboxylic acid with a propylphenyl substituent, is predicted to exhibit this same intrinsic solubility advantage relative to 4-propylbenzoic acid [1].
| Evidence Dimension | Aqueous solubility fold-improvement upon bioisosteric replacement of para-phenyl |
|---|---|
| Target Compound Data | BCP-1,3-diyl replacement: ≥50-fold solubility increase vs. para-phenyl (class-level) |
| Comparator Or Baseline | Bicyclo[2.2.2]octane-1,4-diyl (BCO): 2- to 3-fold increase; Cubane-1,4-diyl: ~10-fold increase; para-Phenyl: baseline (1×) |
| Quantified Difference | BCP ≥50-fold vs. BCO 2–3-fold vs. Cubane ~10-fold vs. phenyl baseline |
| Conditions | Aqueous buffer at pH 1 (acids) or pH 6.8 (esters); thermodynamic solubility of neutral species; confirmed by polarized light microscopy and DSC |
Why This Matters
For procurement decisions, the BCP core's ≥50-fold solubility advantage over both phenyl and competing bioisosteres (BCO, cubane) directly reduces the risk of solubility-limited attrition in lead optimization when the 4-propylphenyl substitution pattern is required.
- [1] Auberson, Y. P., Brocklehurst, C., Furegati, M., Fessard, T. C., Koch, G., Decker, A., La Vecchia, L., & Briard, E. (2017). Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. ChemMedChem, 12(8), 590–598. DOI: 10.1002/cmdc.201700082. View Source
